(2E)-3-[4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperazine and benzenesulfonyl groups. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-2-(BENZENESULFONYL)-3-[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its functional groups might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(BENZENESULFONYL)-3-[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE include other pyrido[1,2-a]pyrimidine derivatives, benzenesulfonyl compounds, and piperazine-containing molecules.
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H23N5O3S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H23N5O3S/c28-20-23(36(34,35)22-11-5-2-6-12-22)19-24-26(29-25-13-7-8-14-32(25)27(24)33)31-17-15-30(16-18-31)21-9-3-1-4-10-21/h1-14,19H,15-18H2/b23-19+ |
InChI Key |
LEXHNDNAPNGTCD-FCDQGJHFSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C(\C#N)/S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C(C#N)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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